rac-tert-butyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate
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Overview
Description
rac-tert-butyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate is a complex organic compound with a unique structure that includes a cyclopenta[c]pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired ring structure. Detailed synthetic routes can vary, but they generally involve multiple steps, including the protection and deprotection of functional groups, as well as purification processes to obtain the final product in high purity.
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve the optimization of reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
rac-tert-butyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.
Substitution: Substitution reactions can occur at specific positions on the ring system, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of substituted compounds with different functional groups.
Scientific Research Applications
rac-tert-butyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: This compound can be used in the development of bioactive molecules and as a probe for studying biological processes.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of rac-tert-butyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- rac-tert-butyl (3aR,6aS)-1-oxo-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate
- rac-tert-butyl (3aR,6aR)-5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate
- rac-tert-butyl (3aR,6aR)-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate
Uniqueness
rac-tert-butyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate is unique due to its specific ring structure and stereochemistry, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C12H21NO2 |
---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
tert-butyl (3R,3aR,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylate |
InChI |
InChI=1S/C12H21NO2/c1-12(2,3)15-11(14)10-9-6-4-5-8(9)7-13-10/h8-10,13H,4-7H2,1-3H3/t8-,9-,10-/m1/s1 |
InChI Key |
NEKNRPZRUGJBHN-OPRDCNLKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1[C@@H]2CCC[C@@H]2CN1 |
Canonical SMILES |
CC(C)(C)OC(=O)C1C2CCCC2CN1 |
Origin of Product |
United States |
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